7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolopyrimidine ring
Scientific Research Applications
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a kinase inhibitor and its role in cancer research.
Industry: The compound can be used in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-5h-pyrrolo[3,2-d]pyrimidine have been found to bind to the enzymeDNA gyrase and RNA polymerase . These enzymes play crucial roles in DNA replication and transcription, respectively.
Mode of Action
For instance, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also binds to RNA polymerase, which may contribute to its antimycobacterial activity .
Biochemical Pathways
The inhibition of dna gyrase and rna polymerase would disrupt dna replication and rna transcription, respectively, leading to the inhibition of bacterial growth .
Result of Action
By inhibiting key enzymes like dna gyrase and rna polymerase, the compound could potentially halt bacterial growth and proliferation .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . This reaction introduces the bromine atom at the 7-position of the pyrrolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar halogenation procedures as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and organometallic reagents are commonly used for substitution reactions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine
- 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the specific combination of bromine, chlorine, and methyl groups on the pyrrolopyrimidine ring. This unique substitution pattern imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-11-5-4(8)2-10-6(5)7(9)12-3/h2,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUWBHPAFDXGMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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